N,N-Dimethyl-o-toluidine

Description

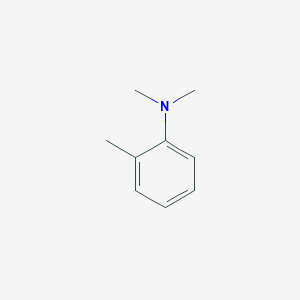

Structure

3D Structure

Properties

IUPAC Name |

N,N,2-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEJGVSZUIJWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Record name | N,N-DIMETHYL-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052279 | |

| Record name | N,N,2-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned., Clear colorless liquid with an aromatic odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-DIMETHYL-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethyl-o-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-72-3, 29256-93-7 | |

| Record name | N,N-DIMETHYL-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl-o-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,2-Trimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N,?-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-o-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N,2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,2-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,2-TRIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PT61F2XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-o-toluidine from o-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N,N-Dimethyl-o-toluidine, a tertiary amine of significant interest in various chemical industries, including as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes key chemical transformations and workflows.

Introduction

N,N-Dimethyl-o-toluidine, also known as 2-dimethylaminotoluene, is an aromatic organic compound with the chemical formula C₉H₁₃N. The synthesis of this compound from its primary amine precursor, o-toluidine, involves the introduction of two methyl groups onto the nitrogen atom. This can be achieved through several established synthetic methodologies, each with its own set of advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide will focus on three primary methods: direct methylation using alkyl halides, the Eschweiler-Clarke reaction, and reductive amination.

Synthetic Methodologies and Experimental Protocols

Direct Methylation with Methyl Iodide

Direct alkylation of o-toluidine with a methylating agent such as methyl iodide is a classical and effective method for the synthesis of N,N-Dimethyl-o-toluidine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic methyl group of the methyl iodide. A base is typically required to neutralize the hydroiodic acid byproduct.

Experimental Protocol:

A mixture of 15 g of o-toluidine, 42 g of methyl iodide, and 16 g of sodium carbonate in 250 ml of water is heated under reflux on a water bath for approximately 2 hours, or until the condensation of methyl iodide in the reflux condenser ceases.[1] Following the reaction, the mixture is made strongly alkaline with a sodium hydroxide solution. The N,N-Dimethyl-o-toluidine is then extracted with diethyl ether. The ethereal extract is dried over solid potassium hydroxide and subsequently distilled. The fraction collected between 175-185°C is the desired product.[1]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[2] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[2] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.

Experimental Protocol:

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines.[3] For the synthesis of N,N-Dimethyl-o-toluidine, this would involve the reaction of o-toluidine with formaldehyde to form an enamine or imine intermediate, which is then reduced in situ. A variety of reducing agents can be employed, with sodium borohydride being a common choice in laboratory settings.

Experimental Protocol:

Based on a procedure for the reductive amination of p-toluidine, the following can be adapted for o-toluidine.[3] o-Toluidine is dissolved in a suitable solvent, such as ethanol. An excess of an aqueous solution of formaldehyde is added to the amine solution. Sodium borohydride is then added portion-wise to the reaction mixture, controlling the rate of addition to manage the exothermic reaction. After the addition is complete, the reaction is stirred until completion. The solvent is then removed under reduced pressure, and the residue is worked up by partitioning between water and an organic solvent. The organic layer is then dried and concentrated, and the product is purified by distillation.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods described.

| Parameter | Direct Methylation (Methyl Iodide) | Eschweiler-Clarke Reaction (General) | Reductive Amination (Adapted) |

| o-toluidine | 15 g | Molar equivalent | Molar equivalent |

| Methylating Agent | Methyl Iodide (42 g) | Formaldehyde/Formic Acid (excess) | Formaldehyde (excess) |

| Reducing Agent | - | Formic Acid | Sodium Borohydride |

| Solvent | Water (250 ml) | Typically aqueous or neat | Ethanol |

| Base | Sodium Carbonate (16 g) | - (Formic acid is the reagent) | - |

| Reaction Temperature | Reflux (Water Bath) | Near boiling | Room Temperature to mild heating |

| Reaction Time | ~2 hours | Varies (typically several hours) | Varies |

| Yield | 80%[1] | Generally high | Generally high |

| Product Boiling Point | 183°C[1] | 183°C | 183°C |

| Product Purity | Distilled to high purity | Requires purification | Requires purification |

Visualizations

Chemical Reaction Pathway

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-o-toluidine

This technical guide provides a comprehensive overview of the key physical properties of N,N-Dimethyl-o-toluidine (CAS No: 609-72-3), a tertiary amine used in organic synthesis. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Physical and Chemical Properties

N,N-Dimethyl-o-toluidine is a clear, colorless liquid with a characteristic aromatic odor.[1][2] It is less dense than water and is insoluble in it, causing it to float on the surface.[1][2] The compound tends to darken when exposed to air.[1]

Table 1: Summary of Quantitative Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N | [1][3] |

| Molar Mass | 135.21 g/mol | [1][3] |

| Density | 0.929 g/mL at 25°C | [3] |

| Boiling Point | 76°C at 18 mmHg | [3] |

| Melting Point | -60°C | [3][4] |

| Refractive Index | n20/D 1.525 | [3] |

| Flash Point | 63°C (145.4°F) - closed cup | [3][5] |

Experimental Protocols for Property Determination

The following are generalized experimental methodologies for determining the key physical properties of liquid organic compounds like N,N-Dimethyl-o-toluidine.

2.1. Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For non-volatile liquids, this is often determined at reduced pressure to prevent decomposition.

-

Apparatus: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid sample (N,N-Dimethyl-o-toluidine) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is connected to a vacuum source to reduce the pressure. The pressure is monitored with a manometer.

-

The flask is gently heated. The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask.

-

The observed boiling point is reported along with the pressure at which it was measured (e.g., 76°C at 18 mmHg).[3][6]

-

2.2. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample (N,N-Dimethyl-o-toluidine), ensuring no air bubbles are present. The temperature of the liquid is recorded.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

2.3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

A few drops of the liquid sample (N,N-Dimethyl-o-toluidine) are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature at which the measurement is taken is also recorded as the refractive index is temperature-dependent (e.g., n20/D, where 20 is the temperature in Celsius and D refers to the sodium D-line).

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a liquid organic compound.

Caption: General workflow for determining physical properties of an organic compound.

References

- 1. N,N,2-Trimethylaniline | C9H13N | CID 11869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-DIMETHYL-O-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. N,N-Dimethyl-o-toluidine 99 609-72-3 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Chemical properties of N,N-Dimethyl-o-toluidine

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-o-toluidine

This guide provides a comprehensive overview of the chemical and physical properties of N,N-Dimethyl-o-toluidine, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

Compound Identification

N,N-Dimethyl-o-toluidine, also known as N,N,2-Trimethylaniline, is an aromatic organic compound.[1][2] It is classified as a tertiary amine.[3]

| Identifier | Value |

| IUPAC Name | N,N,2-trimethylaniline[4] |

| Synonyms | 2-Methyl-N,N-dimethylaniline, N,N,2-Trimethylbenzamine, o-Methyldimethylaniline[1] |

| CAS Number | 609-72-3[4] |

| Molecular Formula | C₉H₁₃N[4] |

| Molecular Weight | 135.21 g/mol [4] |

| InChI | 1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3 |

| InChIKey | JDEJGVSZUIJWBM-UHFFFAOYSA-N |

| SMILES | CN(C)c1ccccc1C |

Physicochemical Properties

N,N-Dimethyl-o-toluidine is a clear, colorless liquid with an aromatic odor.[3][4] It is less dense than water and is insoluble in water, causing it to float.[3][4] The liquid tends to darken when exposed to air.[3]

| Property | Value | Reference |

| Appearance | Clear colorless liquid with an aromatic odor. | [3][4] |

| Melting Point | -60 °C | [5] |

| Boiling Point | 76 °C at 18 mmHg | [5] |

| Density | 0.929 g/mL at 25 °C | [5] |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Refractive Index | n20/D 1.525 | [5] |

| Solubility | Insoluble in water.[3][4] Miscible with alcohol, ether, and chloroform. | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of N,N-Dimethyl-o-toluidine.

| Spectrum Type | Description |

| Proton NMR | A proton nuclear magnetic resonance spectrum is available.[7] |

| 13C NMR | The 13C nuclear magnetic resonance chemical shifts have been reported.[8] |

| Mass Spectrometry | Mass spectrometry data is available for this compound.[4] |

Experimental Protocols

Synthesis of N,N-Dimethyl-o-toluidine

A common method for the preparation of N,N-Dimethyl-o-toluidine involves the methylation of o-toluidine.[9]

Materials:

-

o-toluidine (15 g)

-

Methyl iodide (42 g)

-

Sodium carbonate (16 g)

-

Water (250 ml)

-

Sodium hydroxide solution

-

Ether

-

Solid potassium hydroxide

Procedure:

-

A mixture of o-toluidine, methyl iodide, and sodium carbonate in water is heated under reflux on a water bath for approximately 2 hours, or until methyl iodide no longer condenses.[9]

-

The solution is then made strongly alkaline with sodium hydroxide solution.[9]

-

The N,N-dimethyl-o-toluidine is extracted with ether.[9]

-

The ether extract is dried over solid potassium hydroxide.[9]

-

The final product is purified by distillation, with N,N-dimethyl-o-toluidine distilling at 175-185°C (b.p. 183°C).[9] The yield is approximately 80%.[9]

Analytical Determination in Ethylene Gas

This method outlines the determination of N,N-Dimethyl-o-toluidine in ethylene gas samples using ion chromatography.[10]

Equipment:

-

Dionex ICS-3000 Reagent-Free™ Ion Chromatography system or equivalent[10]

-

IonPac® CS17 column[10]

-

Photodiode Array Detector (PDA-100) or Variable Wavelength Detector (VWD)[10]

Reagents:

-

Deionized water (Type I reagent grade)

-

N,N-dimethyl-o-toluidine standard

-

Methanesulfonic acid (MSA)

-

Acetonitrile

Procedure:

-

Sample Preparation: Ethylene gas is bubbled through a solution of methanesulfonic acid (MSA) to trap the amine impurities.[10]

-

Chromatographic Separation: The trapped amines are separated on a CS17 column. The separation utilizes a short isocratic 4 mM MSA eluent followed by a gradient from 4 to 80 mM MSA, all in the presence of 9% acetonitrile.[10] The acetonitrile is added to ensure optimal peak shapes for the hydrophobic amines.[10]

-

Detection: The separated N,N-dimethyl-o-toluidine is detected by UV absorbance at 210 nm.[10]

Reactivity and Safety

Reactivity Profile

N,N-Dimethyl-o-toluidine is a combustible material that may burn but does not ignite readily.[3] It neutralizes acids in exothermic reactions to form salts and water.[3][4] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][4] In combination with strong reducing agents, such as hydrides, it can generate flammable hydrogen gas.[3][4]

Health and Safety Information

N,N-Dimethyl-o-toluidine is toxic by inhalation, in contact with skin, and if swallowed.[2][5] It is a skin and strong eye irritant.[1] It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[2] There is a potential for it to induce methemoglobinemia.[1]

| Hazard Statement | Code |

| Toxic if swallowed, in contact with skin or if inhaled. | H301 + H311 + H331[2] |

| May cause damage to organs through prolonged or repeated exposure. | H373[2] |

| Harmful to aquatic life with long lasting effects. | H412[2] |

| Combustible liquid. | H227[2] |

Precautionary Measures:

-

Avoid release to the environment.[2]

-

Wear suitable protective clothing, gloves, and eye/face protection.[5]

-

In case of accident or if you feel unwell, seek medical advice immediately.[5]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2]

Applications

N,N-Dimethyl-o-toluidine may be used as a starting reagent for the synthesis of roseoflavin. The complexing ability of N,N-dimethyl-o-toluidine with iodine has been evaluated, and its lithiation has been studied.

In a broader context, N,N-dimethyl-toluidine isomers are used as polymerization catalysts for polyesters, acrylate, and epoxy resins.[11] They also serve as hardeners for dental cement and in adhesives.[11] Furthermore, they are used as intermediates for photographic chemicals, industrial glues, artificial fingernail preparations, colorants, and pharmaceuticals.[11]

References

- 1. N,N-Dimethyl-o-toluidine - Hazardous Agents | Haz-Map [haz-map.com]

- 2. N,N-Dimethyl-o-toluidine | 609-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. N,N-DIMETHYL-O-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. N,N,2-Trimethylaniline | C9H13N | CID 11869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. N,N-Dimethyl-p-toluidine, 99% | Fisher Scientific [fishersci.ca]

- 7. N,N-dimethyl-o-toluidine Proton Full Spectrum [wiredchemist.com]

- 8. spectrabase.com [spectrabase.com]

- 9. prepchem.com [prepchem.com]

- 10. cromlab-instruments.es [cromlab-instruments.es]

- 11. atamankimya.com [atamankimya.com]

Spectroscopic Profile of N,N-Dimethyl-o-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Dimethyl-o-toluidine (CAS No. 609-72-3), a tertiary amine utilized in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols for acquiring such spectra are provided, alongside logical diagrams illustrating the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for N,N-Dimethyl-o-toluidine, providing insights into the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of N,N-Dimethyl-o-toluidine exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | ~7.0 - 7.3 | Multiplet | 4H |

| N-Methyl (N(CH₃)₂) | ~2.6 | Singlet | 6H |

| Ar-Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |

Note: The exact chemical shifts of the aromatic protons can vary slightly depending on the solvent and concentration. The multiplet arises from complex spin-spin coupling between the adjacent aromatic protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ ppm) |

| Aromatic (C-N) | ~152 |

| Aromatic (C-CH₃) | ~135 |

| Aromatic (CH) | ~130, 126, 122, 118 |

| N-Methyl (N(CH₃)₂) | ~43 |

| Ar-Methyl (Ar-CH₃) | ~18 |

Note: The assignment of the aromatic carbon signals can be further confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for N,N-Dimethyl-o-toluidine.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950-2800 | C-H stretch | Aliphatic (CH₃) |

| ~3050-3000 | C-H stretch | Aromatic (C-H) |

| ~1600, 1500, 1450 | C=C stretch | Aromatic ring |

| ~1350-1250 | C-N stretch | Tertiary amine |

| ~750-730 | C-H bend | ortho-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented below was obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 135 | 100 | [M]⁺ (Molecular Ion) |

| 120 | ~80 | [M - CH₃]⁺ |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of N,N-Dimethyl-o-toluidine (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation: As N,N-Dimethyl-o-toluidine is a liquid at room temperature, a neat sample can be analyzed. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of N,N-Dimethyl-o-toluidine in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure of N,N-Dimethyl-o-toluidine and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of N,N-Dimethyl-o-toluidine.

Caption: Conceptual workflow for the spectroscopic analysis of N,N-Dimethyl-o-toluidine.

An In-depth Technical Guide to N,N-Dimethyl-o-toluidine (CAS 609-72-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies for N,N-Dimethyl-o-toluidine (CAS 609-72-3). The information is intended to support research, development, and quality control activities involving this compound.

Core Properties

N,N-Dimethyl-o-toluidine is an aromatic organic compound, specifically a tertiary amine derivative of toluene. It presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] It is soluble in organic solvents such as alcohol, ether, and chloroform, but has limited solubility in water.[1]

Physicochemical Data

The fundamental physical and chemical properties of N,N-Dimethyl-o-toluidine are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Aromatic | [2] |

| Density | 0.929 g/mL at 25 °C | [1][3] |

| Boiling Point | 183-186 °C (at 760 mmHg) | [4][5] |

| 76 °C (at 18 mmHg) | [1][3][5] | |

| Melting Point | -60 °C | [1] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.525 | [1][3] |

| Solubility | Miscible with alcohol, ether, chloroform. Immiscible with water. |

Spectral Data

| Spectral Data Type | Observed Peaks/Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.05 (d, J = 8.1 Hz, 2H), 6.69 (d, J = 8.2 Hz, 2H), 2.89 (s, 6H), 2.25 (s, 3H) ppm |

| ¹³C NMR (101 MHz, CDCl₃) | δ 148.77, 129.54, 126.09, 113.19, 41.05, 20.22 ppm |

| GC-MS (EI, 70 eV) | m/z (%) 135.20 (77.14), 134.15 (100.00), 91.10 (22.96) |

Safety and Handling

N,N-Dimethyl-o-toluidine is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is toxic by inhalation, in contact with skin, and if swallowed.[1] It is also irritating to the eyes, respiratory system, and skin.[1]

Hazard Identification

| Hazard Class | GHS Classification |

| Acute Toxicity | Acute Tox. 3 (Oral, Dermal, Inhalation) |

| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 2 |

| Hazardous to the Aquatic Environment | Aquatic Chronic 3 |

Precautionary Measures

| Precautionary Statement Code | Description |

| P261 | Avoid breathing vapors. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. |

| P304 + P340 + P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician. |

Experimental Protocols

Synthesis of N,N-Dimethyl-o-toluidine

A common method for the synthesis of N,N-Dimethyl-o-toluidine involves the methylation of o-toluidine. The following protocol is adapted from established procedures.[4]

Materials:

-

o-toluidine

-

Methyl iodide

-

Sodium carbonate

-

Sodium hydroxide solution

-

Ether

-

Solid potassium hydroxide

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 15 g of o-toluidine, 42 g of methyl iodide, and a solution of 16 g of sodium carbonate in 250 ml of water.

-

Heat the mixture on a water bath under reflux for approximately 2 hours, or until methyl iodide is no longer observed condensing.

-

After cooling, make the reaction mixture strongly alkaline with sodium hydroxide solution.

-

Extract the N,N-Dimethyl-o-toluidine from the aqueous layer using diethyl ether.

-

Dry the combined ether extracts over solid potassium hydroxide.

-

Distill the dried ether extract. The fraction boiling between 175-185 °C is collected as N,N-Dimethyl-o-toluidine. The expected yield is approximately 80%.

Caption: Synthesis workflow for N,N-Dimethyl-o-toluidine.

Analytical Methods

Objective: To determine the purity of N,N-Dimethyl-o-toluidine and quantify it in various matrices.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary column suitable for amine analysis (e.g., HP-INNOWax, 30 m x 0.32 mm, 0.50 µm).

Protocol Outline:

-

Standard Preparation: Prepare a stock solution of N,N-Dimethyl-o-toluidine in a suitable solvent (e.g., methanol or ethanol). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a known quantity of the sample in the chosen solvent. If analyzing from a complex matrix, a liquid-liquid extraction may be necessary.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the standards and samples. Identify the N,N-Dimethyl-o-toluidine peak by its retention time and quantify using the calibration curve. For GC-MS, confirm identity by comparing the mass spectrum with a reference spectrum.

Objective: To analyze N,N-Dimethyl-o-toluidine, particularly in applications where it is an impurity or in complex mixtures.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 or a suitable mixed-mode reversed-phase cation-exchange column.

Protocol Outline:

-

Mobile Phase Preparation: A typical mobile phase could be a gradient of acetonitrile and a buffer (e.g., methanesulfonic acid).

-

Standard Preparation: Prepare a stock solution of N,N-Dimethyl-o-toluidine in the mobile phase or a compatible solvent. Prepare a series of calibration standards.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Analysis: Inject standards and samples. Identify the peak based on retention time and quantify using the calibration curve.

Caption: General analytical workflow for N,N-Dimethyl-o-toluidine.

Applications and Reactivity

N,N-Dimethyl-o-toluidine serves as a building block in organic synthesis.[2] It is used as a catalyst, particularly for epoxy resins. The electron-donating nature of the methyl groups influences its reactivity, especially in electrophilic substitution reactions.[2] It is important to note that N,N-Dimethyl-o-toluidine neutralizes acids in exothermic reactions to form salts and water and may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.

References

Theoretical Insights into the Molecular Structure of N,N-Dimethyl-o-toluidine: A Technical Guide

Introduction: N,N-Dimethyl-o-toluidine (DMOT), a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various dyes and as a catalyst in polymerization processes. Understanding its three-dimensional structure, electronic properties, and vibrational behavior at a molecular level is fundamental for predicting its reactivity, stability, and potential interactions in chemical and biological systems. Theoretical and computational chemistry provide powerful tools to elucidate these characteristics with high precision. This guide details the standard quantum chemical methodologies employed for studying DMOT and presents the expected quantitative data derived from such analyses.

Computational Protocols and Methodologies

The theoretical investigation of molecular structures like N,N-Dimethyl-o-toluidine predominantly relies on quantum chemical calculations, particularly Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.

A typical computational protocol involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms, i.e., the structure with the minimum energy. This is achieved using DFT methods, a common and effective choice being Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[1] To ensure a reliable description of the electron distribution, a sufficiently large and flexible basis set is required, such as the 6-311++G(d,p) basis set.[1][2] This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distribution.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule.[1][3] These calculated spectra can be compared with experimental data for validation.

-

Electronic Property Calculation: Once the optimized geometry is confirmed, various electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and predict reactive sites.[6] The MEP surface illustrates regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively.

The entire computational workflow is typically carried out using specialized software packages like Gaussian.[1][3]

Data Presentation: Predicted Molecular Properties

The following tables summarize the type of quantitative data obtained from DFT calculations on N,N-Dimethyl-o-toluidine. Note: As a comprehensive theoretical study on N,N-Dimethyl-o-toluidine is not publicly available, the following data are representative values based on studies of structurally similar molecules, such as N,N-Dimethylaniline, and are presented to illustrate the expected outcomes of the described computational protocol.

Table 1: Predicted Optimized Molecular Geometry Parameters

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C-N (amine) | ~1.39 - 1.42 Å |

| N-C (methyl) | ~1.45 - 1.47 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (ring-methyl) | ~1.50 - 1.52 Å | |

| C-H (aromatic) | ~1.08 - 1.09 Å | |

| C-H (methyl) | ~1.09 - 1.10 Å | |

| Bond Angles | C-N-C (methyls) | ~112° - 116° |

| C(ring)-N-C(methyl) | ~118° - 121° | |

| C-C-C (aromatic) | ~118° - 121° |

Table 2: Predicted Vibrational Frequencies for Key Modes

Based on studies of N,N-Dimethylaniline, the following are expected vibrational modes.[1][2]

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretching (aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretching (methyl) | -CH₃, -N(CH₃)₂ | 2900 - 3000 |

| C-C Stretching | Phenyl Ring | 1400 - 1650 |

| C-N Stretching | Aryl-Amine | 1230 - 1450 |

| C-H In-plane Bending | Phenyl Ring | 1150 - 1250 |

| C-H Out-of-plane Bending | Phenyl Ring | 600 - 900 |

Table 3: Predicted Frontier Molecular Orbital (FMO) Properties

The HOMO and LUMO energies are crucial for understanding electronic transitions and reactivity.[5] A smaller energy gap generally implies higher chemical reactivity.[5]

| Parameter | Predicted Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.0 to -5.5 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -0.5 to 0.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 to 5.5 eV |

Visualizations of Theoretical Workflows and Concepts

Diagrams created using Graphviz help to visualize the logical flow of computational studies and the concepts they describe.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Calculations for N,N-Dimethyl-o-toluidine

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of N,N-Dimethyl-o-toluidine. By leveraging Density Functional Theory (DFT), this document presents a theoretical framework for understanding the molecule's behavior, which is crucial for applications in organic synthesis, materials science, and drug development.

N,N-Dimethyl-o-toluidine, an aromatic amine, serves as a versatile intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] A thorough understanding of its molecular properties is paramount for controlling reaction mechanisms and designing novel derivatives with desired functionalities. Quantum chemical calculations offer a powerful, non-experimental approach to predict these properties with high accuracy, complementing and guiding empirical research.

Computational Methodology

The theoretical calculations detailed in this guide are primarily based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3] Geometry optimization is performed to locate the ground state energy minimum, followed by frequency calculations to confirm the nature of the stationary point and to predict vibrational spectra.[4] Electronic properties and spectroscopic simulations are conducted on the optimized geometry.

Experimental Protocols Cited

General Synthesis of N,N-Dimethyl-o-toluidine: A common synthetic route involves the methylation of o-toluidine. In a representative procedure, 15 g of o-toluidine, 42 g of methyl iodide, and 16 g of sodium carbonate in 250 ml of water are heated under reflux for approximately 2 hours. After making the solution strongly alkaline with sodium hydroxide, the product is extracted with ether, dried over potassium hydroxide, and purified by distillation to yield N,N-Dimethyl-o-toluidine.[5]

Spectroscopic Measurements:

-

FT-IR and FT-Raman: Spectra are typically recorded using a spectrometer (e.g., Bruker IFS 66V) in the range of 4000–400 cm⁻¹ for FT-IR and 3500–100 cm⁻¹ for FT-Raman.[3][6] For FT-Raman, a Nd:YAG laser operating at 1064 nm is used for excitation.[3]

-

NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer, often using a standard like Tetramethylsilane (TMS) or the deuterated solvent peak (e.g., CDCl₃) as a reference.[7][8]

-

UV-Vis: The electronic absorption spectrum is measured using a spectrophotometer (e.g., Hitachi U-3000) with the sample dissolved in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or ethanol.[9][10]

Computational Workflow

Molecular Structure and Geometry Optimization

Geometry optimization is a fundamental step to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.[11] The optimized structural parameters provide insights into bond lengths, bond angles, and dihedral angles, which dictate the molecule's overall shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters

The following table summarizes key geometrical parameters for N,N-Dimethyl-o-toluidine calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | |

| C-N | 1.43 | |

| N-CH₃ | 1.46 | |

| C-CH₃ | 1.51 | |

| C-H (aromatic) | 1.08 | |

| C-H (methyl) | 1.09 | |

| Bond Angles (°) | ||

| C-N-C (methyls) | 115.0 | |

| C(aromatic)-N-C | 120.5 | |

| C-C-C (ring) | 118.5 - 121.0 | |

| Dihedral Angle (°) | ||

| C-C-N-C | 25.0 |

Note: These values are representative of DFT calculations for this class of molecules.

Vibrational Analysis

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule.[3] Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For N,N-Dimethylaniline, C-C stretching vibrations are typically observed in the 1400–1650 cm⁻¹ region, while C-H stretching occurs around 3000 cm⁻¹.[3] The presence of the additional methyl group in the ortho position in N,N-Dimethyl-o-toluidine is expected to introduce characteristic vibrations and shift others due to steric and electronic effects.

Table 2: Calculated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Assignment |

| 3050 - 3100 | Aromatic C-H Stretching |

| 2900 - 3000 | Methyl C-H Stretching (Symmetric & Asymmetric) |

| 1605 | C=C Aromatic Ring Stretching |

| 1510 | C=C Aromatic Ring Stretching |

| 1450 | CH₃ Asymmetric Bending |

| 1360 | C(aromatic)-N Stretching |

| 1230 | C-H In-plane Bending |

| 1150 - 1190 | N-(CH₃)₂ Rocking/Stretching |

| 750 | C-H Out-of-plane Bending (ortho-subst.) |

Note: Frequencies are typically scaled by a factor (~0.96) to better match experimental data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties.[12] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[12] This gap is also fundamental to understanding electronic transitions, as it approximates the lowest excitation energy.[13]

Table 3: Calculated Electronic Properties

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.15 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: These values are representative and can vary with the computational method and solvent model.

Simulation of Spectroscopic Properties

A. NMR Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide a powerful tool for structure elucidation.[14] The Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute ¹³C and ¹H chemical shifts. Comparing calculated shifts with experimental data can confirm molecular structures and assign specific resonances.

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom (Position) | Experimental δ (ppm)[8] | Calculated δ (ppm) |

| C (ipso, N-subst.) | 151.7 | 152.5 |

| C (ipso, CH₃-subst.) | 133.0 | 134.1 |

| C (ortho to N) | 126.6 | 127.3 |

| C (meta to N) | 123.5 | 124.0 |

| C (meta to N) | 118.8 | 119.5 |

| C (para to N) | 121.9 | 122.6 |

| N-CH₃ | 44.5 | 45.1 |

| Ring-CH₃ | 17.8 | 18.2 |

Note: Calculated values are referenced to TMS and may require scaling for direct comparison.

B. UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra.[10] It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the nature of electronic transitions (e.g., π→π* or n→π*).

Table 5: Calculated UV-Vis Absorption Properties

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | 295 | 4.20 | 0.045 |

| S₀ → S₂ | 250 | 4.96 | 0.150 |

Note: The primary transitions correspond to π→π excitations within the aromatic system. Solvent effects can significantly shift absorption maxima.*

Conclusion

This guide demonstrates the utility of quantum chemical calculations in providing a detailed theoretical characterization of N,N-Dimethyl-o-toluidine. The computational data on molecular geometry, vibrational modes, electronic structure, and spectroscopic properties offer a molecular-level understanding that is highly valuable for researchers in chemistry and drug development. By integrating these theoretical insights with experimental findings, scientists can accelerate the design of new materials and molecules with tailored properties.

References

- 1. N,N-Dimethyl-o-toluidine 99 609-72-3 [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. ijseas.com [ijseas.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 12. mdpi.com [mdpi.com]

- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. s3.smu.edu [s3.smu.edu]

Reaction mechanism of N,N-Dimethyl-o-toluidine with peroxides

An In-depth Technical Guide on the Reaction Mechanism of N,N-Dimethyl-o-toluidine with Peroxides

Introduction

N,N-Dimethyl-o-toluidine (DMOT) is a tertiary aromatic amine that serves as a potent accelerator in redox initiation systems, particularly when paired with peroxides. This combination is fundamental to the curing of various polymer systems, most notably in the fields of dental resins and medical bone cements.[1][2] The primary function of the tertiary amine is to facilitate the decomposition of the peroxide at ambient temperatures, generating free radicals that subsequently initiate polymerization.[3][4][5] This guide provides a detailed examination of the reaction mechanism, supported by quantitative data from analogous systems, experimental protocols, and visual diagrams to elucidate the core chemical processes. While much of the detailed research has focused on the para-isomer, N,N-dimethyl-p-toluidine (DMPT), the fundamental mechanism is applicable to DMOT.

Core Reaction Mechanism: N,N-Dimethyl-o-toluidine with Benzoyl Peroxide

The most extensively studied reaction in this class is between a tertiary aromatic amine and benzoyl peroxide (BPO). The process is a redox reaction where the amine acts as the reducing agent and the peroxide as the oxidizing agent.[6][7] The mechanism can be described in the following key steps:

-

Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the lone pair of electrons on the nitrogen atom of N,N-Dimethyl-o-toluidine onto the electrophilic oxygen-oxygen bond of the benzoyl peroxide molecule.[4]

-

Formation of an Unstable Intermediate: This attack leads to the formation of a transient, unstable intermediate complex. Recent computational and experimental studies suggest this proceeds via an SN2 attack by the amine on the peroxide.[8][9][10]

-

Radical Generation: The intermediate rapidly undergoes homolytic cleavage. This fragmentation results in the formation of a benzoyloxy radical (PhCOO•) and an aminoalkyl radical cation. The subsequent decomposition and rearrangement steps generate the radicals that initiate polymerization.[3][4] It is generally accepted that both the benzoyloxy radicals and the resulting aminoalkyl radicals are efficient initiators for free-radical polymerization.[3]

Reaction Kinetics and Quantitative Data

The kinetics of the reaction between tertiary amines and benzoyl peroxide have been investigated, primarily for initiating the polymerization of methacrylate monomers.[2][4] The rate of peroxide decomposition and subsequent polymerization is influenced by the concentrations of both the amine and the peroxide.

The kinetic complexity of the N,N-dimethylaniline (A) and benzoyl peroxide (P) reaction has been described by the relation: −d[P]/dt = ka[A][P] + kb[A]1/2[P]3/2 .[11] A newer mechanistic understanding suggests the rate-determining step is the homolysis of the intermediate, following the initial SN2 attack.[8][9]

The table below summarizes kinetic parameters and reaction conditions for analogous systems, providing a quantitative framework for understanding the DMOT-peroxide reaction.

| Parameter | Value / Condition | System | Reference |

| Activation Energy (Overall Setting) | 68 kJ mol⁻¹ | Acrylic Bone Cement (DMpT/BPO) | |

| Activation Energy (Swelling/Dissolution) | 64 kJ mol⁻¹ | Acrylic Bone Cement (DMpT/BPO) | [2] |

| Reaction Monitoring | Infrared Spectroscopy (IR) | BPO with DMPT or DHEPT | [4] |

| Polymerization Monitoring | Differential Scanning Calorimetry (DSC) | Dimethacrylate monomers with BPO/amine | [6] |

| Optimal Initiator Concentration | 1.0 mol% BPO – 0.5 mol% DMT | Methyl Methacrylate (MMA) polymerization | |

| Radical Generation Rate (kr) | 1.3 × 10⁻¹¹ s⁻¹ | BPO and N,N-dimethylaniline (DMA) | [8][10] |

| Radical Generation Rate (kr) | 1.9 × 10⁻⁹ s⁻¹ | para-nitro substituted BPO and DMA | [9][10] |

Experimental Protocols

Studying the reaction mechanism and its application in polymerization involves several key experimental steps. A typical workflow is designed to monitor the reaction kinetics and characterize the resulting polymer.

Materials and Preparation

-

Reactants: N,N-Dimethyl-o-toluidine, Benzoyl Peroxide (or other peroxides like tert-butyl hydroperoxide).

-

Monomer: Methyl methacrylate (MMA), dimethacrylate resins (e.g., TEGDMA, Bis-EMA), or thiol-ene formulations.[1][6]

-

Solvent (for kinetic studies): Chloroform, ethyl methyl ketone, or acetonitrile.[4][12]

-

Inhibitor/Stabilizer: Butyl hydroxytoluene (BHT) may be included in one component to control the start of polymerization.[3]

-

Preparation: Typically, a two-part system is prepared. One part contains the amine accelerator, and the other contains the peroxide initiator.[2][3] This prevents premature reaction and allows for a controlled start upon mixing.

Methodology for Kinetic Analysis

-

Mixing: The two components (amine-containing and peroxide-containing) are mixed at a specific ratio and temperature (often room temperature).[3]

-

Monitoring Peroxide Decomposition: The disappearance of the peroxide can be monitored using techniques like Infrared Spectroscopy (IR), tracking the decrease in the characteristic peroxide carbonyl absorption bands.[4]

-

Monitoring Polymerization: The rate of polymerization is commonly followed using:

-

Differential Scanning Calorimetry (DSC): Measures the heat evolved during the exothermic polymerization reaction, providing data on the rate of conversion.[6]

-

Real-Time FTIR: Monitors the disappearance of the monomer's vinyl group peaks to track conversion over time.[1]

-

Optical Pyrometry: Tracks the temperature profile of the bulk polymerization as a measure of the reaction rate.[7]

-

-

Polymer Characterization: The resulting polymer is analyzed for molecular weight and molecular weight distribution using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Reaction with Other Peroxides

While benzoyl peroxide is common, other peroxides like tert-butyl hydroperoxide (TBHP) can also be used. The mechanism with hydroperoxides, especially when catalyzed by transition metals, can involve a rate-determining single electron transfer (SET) step.[13] In these systems, the metal catalyst initiates the conversion of TBHP to tert-butylperoxy radicals, which are the primary oxidants.[13]

Byproducts and Side Reactions

The reaction between tertiary aromatic amines and peroxides is not perfectly clean and can lead to a variety of byproducts. Studies on N,N-dimethylaniline have identified several products, including:

-

N,N,N',N'-Tetramethylbenzidine[11]

-

p-Benzoyloxy-N,N-dimethylaniline

-

4,4'-Bis(dimethylamino)diphenylmethane

The formation of these products suggests complex parallel and subsequent reaction pathways involving the initially formed radicals.

Conclusion

The reaction of N,N-Dimethyl-o-toluidine with peroxides is a classic example of a redox initiation system crucial for ambient temperature free-radical polymerization. The core mechanism involves a nucleophilic attack by the amine on the peroxide, leading to the formation of an unstable intermediate that decomposes into radical species capable of initiating polymerization. The kinetics and efficiency of this process are dependent on reactant concentrations and the specific chemical structures of the amine and peroxide. Understanding this mechanism is vital for professionals in drug development, materials science, and other fields where rapid, controlled polymerization is required.

References

- 1. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Computational and Experimental Evaluation of Peroxide Oxidants for Amine–Peroxide Redox Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational and Experimental Evaluation of Peroxide Oxidants for Amine-Peroxide Redox Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]

Analysis of N,N-Dimethyl-o-toluidine Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-o-toluidine, an aromatic amine used in various industrial applications, is of growing interest regarding its environmental fate and potential toxicological impact. Understanding its degradation is crucial for risk assessment and the development of remediation strategies. This technical guide provides a comprehensive overview of the anticipated degradation pathways of N,N-Dimethyl-o-toluidine and detailed methodologies for the analysis of its degradation products. Due to a lack of direct studies on N,N-Dimethyl-o-toluidine, this guide leverages data from the closely related isomers, N,N-Dimethyl-p-toluidine and o-toluidine, to propose putative degradation products and analytical strategies. This document is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction

N,N-Dimethyl-o-toluidine (DMOT) is a substituted aromatic amine. As with many industrial chemicals, its release into the environment, whether through industrial effluent or as a breakdown product of other materials, raises questions about its persistence, bioaccumulation, and toxicity. The degradation of such compounds can lead to a variety of transformation products, which may have different toxicological profiles than the parent compound. Therefore, a thorough analysis of these degradation products is essential.

This guide outlines the predicted metabolic and degradation pathways of DMOT based on established data for structurally similar compounds. It further details the necessary experimental protocols for the identification and quantification of these potential degradation products.

Putative Degradation Pathways

dot

Caption: Putative metabolic pathways of N,N-Dimethyl-o-toluidine.

Potential Degradation Products

Based on the metabolic data of N,N-Dimethyl-p-toluidine and o-toluidine, the following table summarizes the potential degradation products of N,N-Dimethyl-o-toluidine.[2][3] It is important to note that these are predicted products, and their actual formation and concentrations would need to be confirmed experimentally.

| Putative Degradation Product | Precursor Compound(s) | Predicted Degradation Pathway |

| N-Methyl-o-toluidine | N,N-Dimethyl-o-toluidine | N-Demethylation |

| o-Toluidine | N-Methyl-o-toluidine | N-Demethylation |

| N,N-Dimethyl-o-toluidine N-oxide | N,N-Dimethyl-o-toluidine | N-Oxidation |

| 4-Amino-3-methylphenol | N,N-Dimethyl-o-toluidine | Ring Hydroxylation |

| N-Acetyl-4-amino-3-methylcresol | 4-Amino-3-methylphenol | N-Acetylation |

| o-Nitrosotoluene | o-Toluidine | N-Oxidation |

| N-Acetyl-o-toluidine | o-Toluidine | N-Acetylation |

| N,N-Dimethyl-2-aminobenzyl alcohol | N,N-Dimethyl-o-toluidine | Methyl Group Oxidation |

| N-Acetyl-o-aminobenzyl alcohol | N,N-Dimethyl-2-aminobenzyl alcohol | N-Acetylation & Methyl Group Oxidation |

| Anthranilic acid derivatives | N,N-Dimethyl-o-toluidine | Ring cleavage |

Experimental Protocols

The analysis of N,N-Dimethyl-o-toluidine and its potential degradation products requires robust analytical methodologies. The following sections outline generalized protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

A crucial step in the analysis of degradation products is the effective extraction and concentration of the analytes from the sample matrix (e.g., water, soil, biological fluids).

4.1.1. Liquid-Liquid Extraction (LLE)

-

Adjust the pH of the aqueous sample to basic (pH > 9) to ensure the amines are in their free base form.

-

Extract the sample with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

-

Repeat the extraction process three times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.

4.1.2. Solid-Phase Extraction (SPE)

-

Condition a cation-exchange SPE cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a methanolic solution containing a small percentage of ammonia.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent.

Analytical Instrumentation

dot

Caption: General analytical workflow for degradation product analysis.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of polar degradation products, a derivatization step is often necessary to increase volatility and improve chromatographic peak shape.

-

Derivatization: A common derivatizing agent for amines and hydroxylated compounds is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample extract is evaporated to dryness, and the derivatizing agent is added. The reaction is typically carried out at 60-70°C for 30 minutes.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Identification: Based on retention time and comparison of mass spectra with reference libraries (e.g., NIST, Wiley).

-

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and non-volatile degradation products without the need for derivatization.

-

LC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for amines.

-

Analysis Mode: Full scan for initial identification and tandem MS (MS/MS) for structural confirmation and quantification. In MS/MS, precursor ions corresponding to the potential degradation products are selected and fragmented to produce characteristic product ions.

-

Data Presentation and Interpretation

Quantitative data for the identified degradation products should be summarized in tables, allowing for easy comparison across different experimental conditions (e.g., varying reaction times, different degradation methods). The concentration of each product should be reported, along with the percentage of the parent compound that has been transformed.

Conclusion

While direct studies on the degradation of N,N-Dimethyl-o-toluidine are currently lacking, a robust framework for its investigation can be built upon the knowledge of its structural isomers. The proposed degradation pathways, potential products, and detailed analytical protocols provided in this guide offer a solid starting point for researchers in environmental science, toxicology, and drug development. Further research is critically needed to experimentally validate these hypotheses and to fully elucidate the environmental and biological fate of N,N-Dimethyl-o-toluidine.

References

Methodological & Application

Application Notes and Protocols: Use of N,N-Dimethyl-o-toluidine in Dental Composite Formulation

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive overview of the use of N,N-Dimethyl-o-toluidine (DMOT) as a polymerization accelerator in dental composite formulations. Included are its mechanism of action, effects on material properties, and detailed protocols for formulation and testing. While N,N-Dimethyl-o-toluidine is a known tertiary aromatic amine accelerator, much of the available quantitative data in the literature pertains to its structural isomer, N,N-Dimethyl-p-toluidine (DMPT). Given their similar function in redox initiation systems, data for DMPT is presented herein as a close surrogate to illustrate the expected performance characteristics.

Introduction

Chemically cured and dual-cured dental composites rely on a redox initiator system to trigger polymerization of the resin matrix. This system typically consists of an oxidizing agent, most commonly benzoyl peroxide (BPO), and a reducing agent, which is often a tertiary aromatic amine. N,N-Dimethyl-o-toluidine (DMOT) serves as a potent accelerator (reducing agent) in these systems. When the composite components are mixed, DMOT reacts with BPO to generate free radicals, initiating the polymerization of methacrylate monomers and leading to the hardening of the composite material. The concentration and reactivity of the amine accelerator are critical factors that influence the working time, setting time, degree of conversion, mechanical properties, and color stability of the final restoration.

Mechanism of Action: Redox Initiation

The polymerization of dental composites is initiated by a redox reaction between benzoyl peroxide (BPO) and a tertiary amine like N,N-Dimethyl-o-toluidine. The amine donates an electron to the peroxide, causing its decomposition into free radicals. These radicals then attack the carbon-carbon double bonds of the methacrylate monomers, initiating the chain-reaction polymerization process that forms a highly cross-linked polymer network.

Below is a diagram illustrating the redox initiation pathway.

Quantitative Data Summary

The following tables summarize the effects of a tertiary amine accelerator (N,N-Dimethyl-p-toluidine, DMPT) on key properties of experimental dental composite materials. This data is presented as a proxy for the expected performance of DMOT.

Table 1: Effect of Amine Accelerator on Monomer Conversion and Flexural Strength

| Material ID | Amine Accelerator | Monomer Conversion (%) | Biaxial Flexural Strength (MPa) |

| D-temp | DMPT | 57.4 ± 1.3 | 164.2 ± 18.1 |

| N-temp | NTGGMA | 59.0 ± 1.3 | 168.6 ± 8.9 |

| Commercial A | Not Specified | 48.1 ± 3.4 | - |

| Commercial B | Not Specified | 48.0 ± 1.6 | - |

| Commercial C | Not Specified | - | 119.8 ± 13.6 |

| N-(p-tolyl)glycine glycidyl methacrylate, another type of amine accelerator. | |||

| (Data sourced from a study on experimental provisional dental restorations.[1]) |

Table 2: Effect of Amine Accelerator on Color Stability

| Material ID | Amine Accelerator | Color Change (ΔE₀₀) after Aging |

| D-temp | DMPT | 2.7 ± 0.7 |

| N-temp | NTGGMA | 2.5 ± 0.8 |

| Commercial A | Not Specified | 0.9 ± 0.3 |

| Commercial B | Not Specified | 1.2 ± 0.8 |

| Commercial C | Not Specified | 1.0 ± 0.7 |

| Commercial D | Not Specified | 0.6 ± 0.2 |

| N-(p-tolyl)glycine glycidyl methacrylate. | ||

| (ΔE₀₀ values > 1.8 are considered clinically perceptible. Data from a study on experimental provisional dental restorations.[1]) |

Experimental Protocols

The following protocols provide a framework for the formulation and testing of dental composites containing N,N-Dimethyl-o-toluidine.

4.1. Protocol for Dental Composite Formulation (Redox Initiation)

This protocol describes the preparation of a two-paste chemically cured dental composite.

Materials:

-

Paste A (Catalyst Paste):

-

Resin Matrix: e.g., 70% Bisphenol A-glycidyl methacrylate (BisGMA) and 30% Triethylene glycol dimethacrylate (TEGDMA) by weight.

-

Filler: Silanized barium glass or silica, 70-80% by weight of the paste.

-

Initiator: Benzoyl Peroxide (BPO), 0.5-1.5% by weight of the resin matrix.

-

-

Paste B (Base Paste):

-

Resin Matrix: Same composition as Paste A.

-

Filler: Same composition as Paste A.

-